molecular formula C11H15BO3 B11743347 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid

4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid

Cat. No.: B11743347
M. Wt: 206.05 g/mol
InChI Key: BGLLKYFEIQYFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound is characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-methylphenol.

    O-Alkylation: The phenol is subjected to O-alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 4-(cyclopropylmethoxy)-3-methylbromobenzene.

    Borylation: The bromo compound is then treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate to yield this compound.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4) for coupling reactions.

    Bases: such as potassium carbonate or sodium hydroxide.

    Oxidizing agents: like hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl compounds: from Suzuki-Miyaura coupling.

    Phenols: from oxidation reactions.

    Boronate esters: from esterification reactions.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in biochemical research.

    Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit proteasomes.

    Industry: It can be used in the development of advanced materials and as a reagent in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid largely depends on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, particularly serine proteases, thereby inhibiting their activity. The compound can also participate in the formation of boronate esters, which are useful in various chemical transformations.

Comparison with Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 4-(Cyclopropylmethoxy)phenylboronic acid
  • 3-Methylphenylboronic acid

Comparison: 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid is unique due to the presence of both a cyclopropylmethoxy group and a methyl group on the phenyl ring. This structural uniqueness can influence its reactivity and binding properties compared to other boronic acids. For instance, the cyclopropylmethoxy group can provide steric hindrance, affecting the compound’s interaction with enzymes and other molecules.

Properties

Molecular Formula

C11H15BO3

Molecular Weight

206.05 g/mol

IUPAC Name

[4-(cyclopropylmethoxy)-3-methylphenyl]boronic acid

InChI

InChI=1S/C11H15BO3/c1-8-6-10(12(13)14)4-5-11(8)15-7-9-2-3-9/h4-6,9,13-14H,2-3,7H2,1H3

InChI Key

BGLLKYFEIQYFMK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2CC2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.